

Application Notes and Protocols for Calcium Mobilization Assay Using SB 235375

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Compound of Interest

Compound Name: SB 235375

Cat. No.: B1680814

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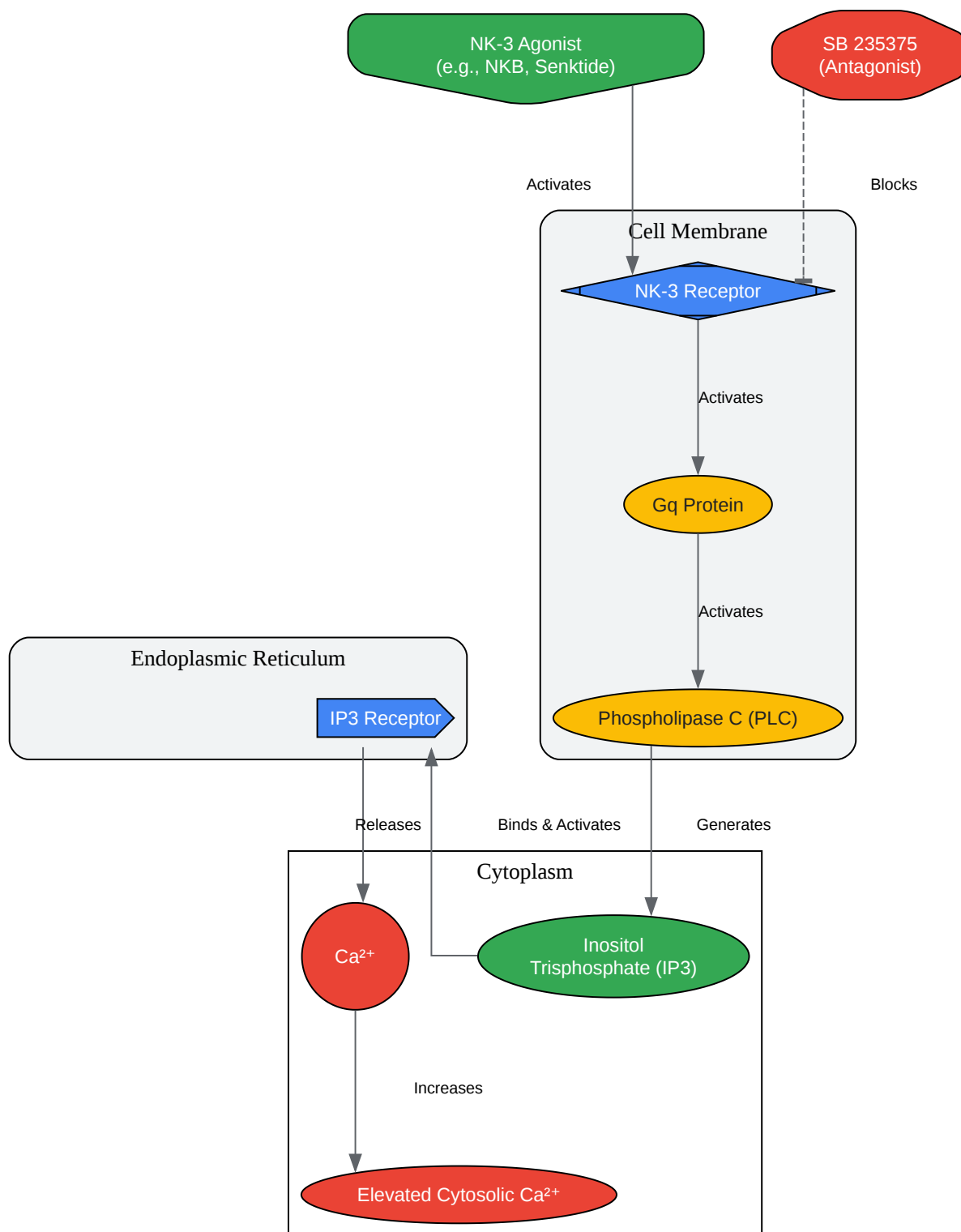
Introduction

SB 235375 is a potent and selective non-peptide antagonist of the human neurokinin-3 (NK-3) receptor. The NK-3 receptor, a G protein-coupled receptor (GPCR), is preferentially activated by the tachykinin peptide neurokinin B (NKB). Activation of the NK-3 receptor, which is coupled to the Gq alpha subunit, initiates a signaling cascade leading to the mobilization of intracellular calcium.^{[1][2]} This application note provides a detailed protocol for a cell-based calcium mobilization assay to characterize the antagonist activity of **SB 235375** on the human NK-3 receptor.

The assay is designed for a high-throughput format using a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading of intracellular calcium changes. By pre-incubating cells expressing the NK-3 receptor with **SB 235375** before stimulating with an NK-3 receptor agonist (e.g., NKB or senktide), the inhibitory potency of **SB 235375** can be accurately determined.

Signaling Pathway

Activation of the NK-3 receptor by an agonist initiates a well-defined signaling pathway that results in an increase in intracellular calcium concentration. This process is the foundation of the calcium mobilization assay.



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Caption: NK-3 Receptor Signaling Pathway Leading to Calcium Mobilization.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for NK-3 receptor agonists and the antagonist **SB 235375**, which are essential for designing and interpreting the calcium mobilization assay.

Table 1: Agonist Potency at the Human NK-3 Receptor

Agonist	Cell Line	Assay Type	EC50 (nM)	Reference
Neurokinin B (NKB)	HEK293	Calcium Mobilization	0.45 ± 0.10	
[MePhe7]NKB	HEK293	Calcium Mobilization	0.47 ± 0.16	
Senktide	HEK293	Calcium Mobilization	3.1 ± 1.0	
Senktide	-	Receptor Binding	0.5 - 3	[3]

Table 2: Antagonist Potency of **SB 235375** at the Human NK-3 Receptor

Parameter	Cell Line	Assay Type	Value (nM)	Reference
Ki	CHO-hNK-3R	Radioligand Binding	2.2	[4]
Kb	HEK293-hNK-3R	Calcium Mobilization	12	[4]

Table 3: Selectivity of **SB 235375** for Neurokinin Receptors

Receptor	Ki (nM)	Selectivity (fold vs hNK-3)	Reference
hNK-3	2.2	-	[4]
hNK-2	209	~95	[4]
hNK-1	>100,000	>45,000	[4]

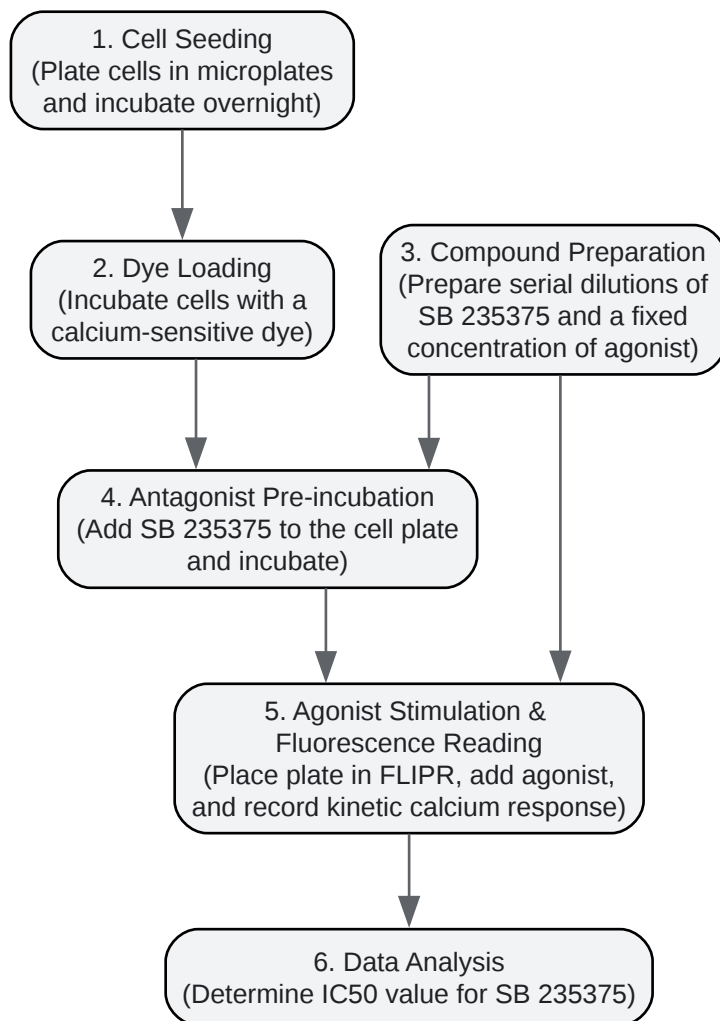
Experimental Protocols

This section provides a detailed protocol for determining the inhibitory effect of **SB 235375** on agonist-induced calcium mobilization in a 96-well or 384-well format.

Materials and Reagents

- Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human NK-3 receptor.
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
- Calcium-sensitive dye: Fluo-4 AM, Calcium-5, or equivalent no-wash calcium assay kit.
- Probenecid: Anion transport inhibitor to improve dye retention (if required by the cell line or dye kit).[5][6]
- NK-3 Receptor Agonist: Neurokinin B (NKB) or Senktide.
- NK-3 Receptor Antagonist: **SB 235375**.
- Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
- Instrumentation: Fluorescence Imaging Plate Reader (FLIPR), FlexStation, or equivalent instrument with kinetic reading and liquid handling capabilities.

Experimental Workflow



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Caption: Workflow for the Calcium Mobilization Antagonist Assay.

Detailed Protocol

1. Cell Seeding (Day 1)

- Harvest and count the HEK293 or CHO cells stably expressing the hNK-3R.
- Seed the cells into black-walled, clear-bottom microplates at a density that will result in a 90-100% confluent monolayer on the day of the assay (e.g., 50,000 cells/well for a 96-well plate).[3]

- Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

2. Dye Loading (Day 2)

- Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. If using a no-wash kit, the solution will typically contain the dye and probenecid in an assay buffer.
- Remove the culture medium from the cell plates.
- Add an equal volume of the dye loading solution to each well (e.g., 100 µL for a 96-well plate).
- Incubate the plates for 1 hour at 37°C or as recommended by the dye manufacturer.^{[6][7]} Some protocols may suggest a subsequent 30-minute incubation at room temperature.^[5]

3. Compound Preparation (Day 2)

- Agonist Preparation: Prepare a stock solution of the NK-3R agonist (NKB or senktide) in assay buffer. Dilute this stock to a working concentration that is 2X to 5X the final desired concentration. The final concentration should be approximately the EC₈₀ value to ensure a robust signal for inhibition. Based on the data in Table 1, a final concentration of ~1-3 nM NKB or ~10-20 nM senktide would be appropriate.
- Antagonist Preparation: Prepare a stock solution of **SB 235375** in DMSO. Perform a serial dilution of **SB 235375** in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilution starting from a high concentration of ~10 µM). The final DMSO concentration in the assay should be kept below 0.5% to avoid cellular toxicity.

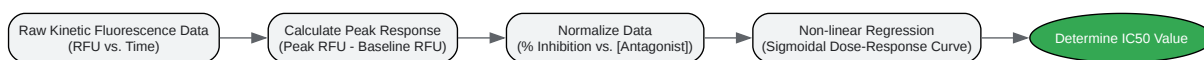
4. Antagonist Pre-incubation and Fluorescence Reading (Day 2)

- Set up the FLIPR or FlexStation instrument with the appropriate excitation and emission wavelengths for the chosen calcium dye (e.g., excitation ~485 nm, emission ~525 nm for Fluo-4).
- Program the instrument to perform a two-addition protocol. The first addition will be the antagonist (or buffer for control wells), and the second will be the agonist.

- Place the dye-loaded cell plate and the compound plates into the instrument.
- First Addition (Antagonist): Add the serially diluted **SB 235375** to the cell plate. Include wells with buffer only as a negative control and wells with buffer containing the maximum DMSO concentration as a vehicle control.
- Pre-incubation: Incubate the cell plate with the antagonist for 15-30 minutes at room temperature or 37°C.[8] This allows the antagonist to reach equilibrium with the receptors.
- Second Addition (Agonist) and Reading:
 - Establish a stable baseline fluorescence reading for 10-20 seconds.
 - The instrument will then add the prepared agonist solution to all wells.
 - Immediately begin recording the fluorescence intensity kinetically for 60-180 seconds to capture the calcium mobilization peak.

Data Analysis

- The change in fluorescence is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
- Normalize the data by setting the response in the absence of antagonist (agonist-only control) as 100% and the response in the absence of agonist (buffer-only control) as 0%.
- Plot the percentage of inhibition against the logarithm of the **SB 235375** concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of **SB 235375** that inhibits 50% of the agonist-induced calcium response.



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